![molecular formula C13H12O2S B3056156 4-(4-Hydroxyphenyl)-2-(methylthio)phenol CAS No. 69432-61-7](/img/structure/B3056156.png)
4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Overview
Description
The compound “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” is a phenolic compound with a methylthio group at the 2-position and a hydroxy group at the 4-position . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .
Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would consist of a phenol ring with a methylthio group attached at the 2-position and a hydroxy group at the 4-position . The presence of these functional groups would likely impact the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a phenolic compound, “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would likely undergo reactions typical of phenols, such as acid-base reactions with the hydroxy group and electrophilic aromatic substitution reactions . The methylthio group may also undergo various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Hydroxyphenyl)-2-(methylthio)phenol” would be influenced by its molecular structure. The presence of the hydroxy and methylthio groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis : A study by Xu et al. (2010) highlights the facile synthesis of 2-(phenylthio)phenols, including compounds similar to 4-(4-Hydroxyphenyl)-2-(methylthio)phenol, using copper(I)-catalyzed tandem transformation. This process involves C-S coupling and C-H functionalization, indicating the compound's role in advanced synthetic chemistry (Xu, Wan, Mao, & Pan, 2010).
Crystal Structure Analysis : In the context of structural chemistry, 4-(4-Hydroxyphenyl)-2-(methylthio)phenol and its derivatives have been synthesized and characterized. For instance, Ajibade and Andrew (2021) reported the molecular structures of similar compounds, elucidating their potential in crystallography and material science (Ajibade & Andrew, 2021).
Biological and Pharmaceutical Applications
β-Amyloid Aggregation Inhibitor : Choi et al. (2004) described the synthesis of derivatives that can inhibit β-amyloid aggregation. These findings suggest the therapeutic potential of 4-(4-Hydroxyphenyl)-2-(methylthio)phenol in Alzheimer’s disease (Choi, Seo, Son, & Kang, 2004).
Antimicrobial and Antidiabetic Activities : Rafique et al. (2022) synthesized 4-aminophenol derivatives and found them to exhibit broad-spectrum antimicrobial and significant antidiabetic activities. This indicates the potential biomedical applications of related compounds (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Environmental and Analytical Chemistry
Bioremediation : Chhaya and Gupte (2013) discussed the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to 4-(4-Hydroxyphenyl)-2-(methylthio)phenol. This suggests its potential application in environmental clean-up processes (Chhaya & Gupte, 2013).
Electrochemical Characterization : Beloglazkina et al. (2007) synthesized and characterized compounds including 2-[4-(methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole, examining their electrochemical behavior. This points to their potential applications in electrochemistry and materials science (Beloglazkina et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-hydroxyphenyl)-2-methylsulfanylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNMBDKRAFPLOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219595 | |
Record name | 4-(4-Hydroxyphenyl)-2-(methylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-2-(methylthio)phenol | |
CAS RN |
69432-61-7 | |
Record name | 4-(4-Hydroxyphenyl)-2-(methylthio)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069432617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Hydroxyphenyl)-2-(methylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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